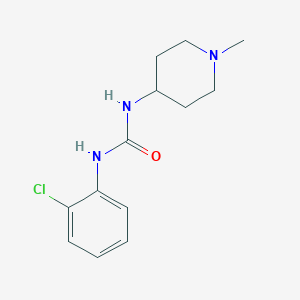![molecular formula C13H12ClN3 B5380801 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)
3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine, also known as AZD0328, is a novel chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of pyridine derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine is not fully understood, but it has been shown to act as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in the regulation of inflammatory and immune responses. By inhibiting PDE4, 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain. Additionally, 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine is its potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. Additionally, 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective drug candidate. However, one of the limitations of 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine is its limited solubility, which can make it difficult to administer in certain formulations.
Orientations Futures
There are several future directions for the research and development of 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine. One potential direction is the development of novel formulations that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine in humans.
In conclusion, 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine is a novel compound that has shown promising results in preclinical studies for the treatment of various diseases. Its potent anti-inflammatory and analgesic properties, low toxicity, and good pharmacokinetic properties make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine.
Méthodes De Synthèse
3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine is synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis of 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine involves the reaction of 3-chloro-2-pyridinecarboxaldehyde and 3-(3-pyridinyl)-1-azetidinecarboxylic acid, followed by purification and isolation of the final product. The synthesis method of 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine has been extensively studied for its potential therapeutic applications in various diseases. Preclinical studies have shown that 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine has potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, 3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine has shown promising results in preclinical studies for the treatment of neuropathic pain, anxiety, and depression.
Propriétés
IUPAC Name |
3-chloro-2-(3-pyridin-3-ylazetidin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-12-4-2-6-16-13(12)17-8-11(9-17)10-3-1-5-15-7-10/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKWDTNGJVZQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)


![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)
![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)



![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)